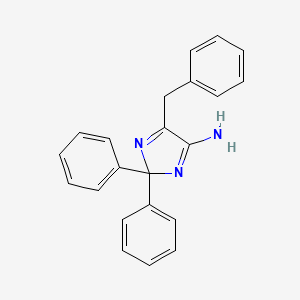![molecular formula C9H10ClN3 B15054309 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of chlorine, ethyl, and methyl substituents at specific positions on the ring system imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with 2-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-b]pyridine
- 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 6-Chloro-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the specific combination of chlorine, ethyl, and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10ClN3 |
|---|---|
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
6-chloro-3-ethyl-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-3-7-6-4-5-8(10)11-9(6)13(2)12-7/h4-5H,3H2,1-2H3 |
Clave InChI |
OWPJYJQQEVEKTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1C=CC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)

![(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol](/img/structure/B15054251.png)

![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
